3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid, also known by its chemical identifier MFCD32174207, is a complex organic compound notable for its intricate structure and potential biological applications. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are recognized for their diverse pharmacological activities. The compound is characterized by the presence of multiple morpholine rings and a benzoic acid moiety, contributing to its unique chemical properties and potential therapeutic uses.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structures. It falls under the category of pharmaceutical intermediates, particularly those that may exhibit biological activity against specific targets in disease pathways.
The synthesis of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid typically involves several key steps:
These synthetic routes are optimized for scalability and yield in industrial settings, ensuring that the processes are cost-effective while maintaining high purity levels necessary for pharmaceutical applications .
The molecular formula of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid is , and it has a molecular weight of approximately 449.5 g/mol.
The compound can undergo various chemical reactions due to its functional groups:
These reactions allow for the derivatization of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid, potentially leading to compounds with enhanced or altered biological activities .
The mechanism of action for 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways.
Research into related compounds indicates that they may modulate signaling pathways associated with inflammation and cancer progression. Further studies are needed to clarify the precise mechanisms at play .
The stability of this compound under various pH conditions should be assessed for practical applications in pharmaceuticals.
These properties have not been explicitly detailed in available literature but are critical for understanding handling and storage conditions.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses can provide insights into structural confirmation and purity assessment .
The potential applications of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid include:
Given its complex structure and potential biological activity, ongoing research may reveal additional therapeutic uses or lead to novel derivatives with enhanced efficacy .
The synthesis of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid (CAS: 1009298-69-4) involves sequential functionalization of a pyrido[2,3-d]pyrimidine scaffold. The core assembly initiates with the condensation of 2,4-dichloropyrido[2,3-d]pyrimidine with (3S)-3-methylmorpholine under palladium-catalyzed cross-coupling conditions, establishing the C2 and C4 nitrogen-morpholine linkages. Subsequent Suzuki-Miyaura coupling introduces the 3-carboxybenzyl moiety at the C7 position, using 3-(hydroxymethyl)phenylboronic acid followed by controlled oxidation to yield the benzoic acid functionality [1] [4].
Critical purification steps employ preparative HPLC and column chromatography to achieve >97% purity, as verified by suppliers [1] [3]. The molecular formula (C₂₄H₂₇N₅O₄) and weight (449.51 g/mol) are consistent across analytical reports [1] [2]. Key intermediates include (5-(2,4-bis((S)-3-methylmorpholino)pyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol (CAS: 1009298-09-2), where the methoxy group serves as a protecting strategy before oxidation [8].
Table 1: Key Synthetic Intermediates
Intermediate CAS | Role in Synthesis | Molecular Formula |
---|---|---|
1009298-09-2 | Methoxy-protected benzyl alcohol precursor | C₂₅H₃₁N₅O₄ |
1009298-69-4 (Final) | Carboxylic acid-functionalized target compound | C₂₄H₂₇N₅O₄ |
Stereochemical integrity is maintained through enantiomerically pure (3S)-3-methylmorpholine reagents. Chiral auxiliaries or asymmetric catalysis are avoided due to commercial availability of the (S)-enantiomer. Nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions of the pyrimidine ring proceeds via addition-elimination, with the stereocenters of the morpholine rings remaining configurationally stable under reaction conditions (80–120°C, aprotic solvents) [1] [8].
The absolute configuration is preserved through steric hindrance from the methyl group adjacent to the morpholine nitrogen, preventing epimerization. Nuclear magnetic resonance (NMR) analysis confirms diastereotopicity in methylene protons adjacent to nitrogen (δ 3.50–4.10 ppm), while chiral HPLC validates >99% enantiomeric excess [1]. The canonical SMILES string (C[C@H]1COCCN1C1=NC(N2CCOC[C@@H]2C)=C2C=CC(C3=CC(C(=O)O)=CC=C3)=NC2=N1
) explicitly denotes the (S)-configuration at both chiral centers [1] [2].
Microwave irradiation significantly enhances the efficiency of SNAr reactions between (3S)-3-methylmorpholine and halogenated pyrido[2,3-d]pyrimidine precursors. Conventional thermal methods require 12–24 hours at 110°C in dimethylformamide (DMF), yielding 70–75% product. In contrast, microwave-assisted protocols (150–180°C, sealed vessel) reduce reaction times to 30–45 minutes with yields exceeding 90% [4] [5].
Table 2: Reaction Optimization Under Microwave Conditions
Parameter | Conventional Method | Microwave Method |
---|---|---|
Temperature | 110°C | 150–180°C |
Time | 12–24 hours | 30–45 minutes |
Yield | 70–75% | >90% |
Solvent System | DMF | NMP or DMSO |
This acceleration is attributed to rapid dielectric heating, which overcomes kinetic barriers associated with electron-deficient heterocycles. Solvent screening identifies polar aprotic solvents like N-methylpyrrolidone (NMP) as optimal for microwave penetration and reagent solubilization. Post-reaction, the product precipitates upon cooling and is isolated via filtration, minimizing chromatographic purification [4] [5]. These protocols align with emerging trends in heterocyclic chemistry emphasizing energy efficiency and reduced reaction times [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7